![molecular formula C11H13BrO2 B13863131 [2-Bromo-4-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B13863131.png)
[2-Bromo-4-(cyclopropylmethoxy)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Bromo-4-(cyclopropylmethoxy)phenyl]methanol is an organic compound that features a bromine atom, a cyclopropylmethoxy group, and a methanol group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Bromo-4-(cyclopropylmethoxy)phenyl]methanol typically involves the bromination of a precursor compound followed by the introduction of the cyclopropylmethoxy group. One common method involves the bromination of 4-(cyclopropylmethoxy)phenylmethanol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
[2-Bromo-4-(cyclopropylmethoxy)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.
Major Products Formed
Oxidation: 2-Bromo-4-(cyclopropylmethoxy)benzaldehyde or 2-Bromo-4-(cyclopropylmethoxy)benzoic acid.
Reduction: 4-(Cyclopropylmethoxy)phenylmethanol.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-Bromo-4-(cyclopropylmethoxy)phenyl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of brominated phenylmethanol derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Medicine
In medicine, this compound and its derivatives may be investigated for their potential as pharmaceutical agents. Their unique structural features could lead to the development of new drugs with improved efficacy and safety profiles .
Industry
In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of [2-Bromo-4-(cyclopropylmethoxy)phenyl]methanol depends on its specific applicationThe bromine atom and cyclopropylmethoxy group can influence the compound’s binding affinity and specificity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chlorophenylmethanol: Similar structure but with a chlorine atom instead of a cyclopropylmethoxy group.
2-Bromo-4-methoxyphenylacetic acid: Contains a methoxy group and an acetic acid moiety instead of a methanol group.
4-Bromo-2-chloro-5-(cyclopropylmethoxy)phenylmethanol: Similar structure with an additional chlorine atom.
Uniqueness
[2-Bromo-4-(cyclopropylmethoxy)phenyl]methanol is unique due to the presence of both a bromine atom and a cyclopropylmethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H13BrO2 |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
[2-bromo-4-(cyclopropylmethoxy)phenyl]methanol |
InChI |
InChI=1S/C11H13BrO2/c12-11-5-10(4-3-9(11)6-13)14-7-8-1-2-8/h3-5,8,13H,1-2,6-7H2 |
InChI Key |
FBLMANKUVMHBFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenol](/img/structure/B13863056.png)

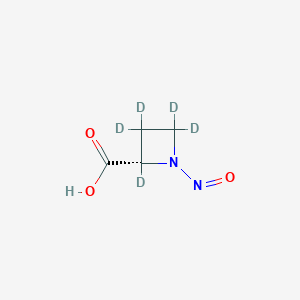
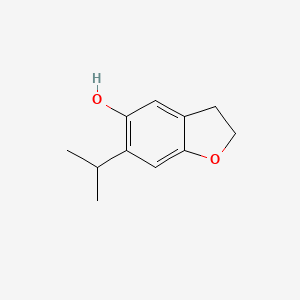
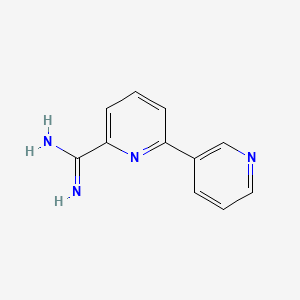
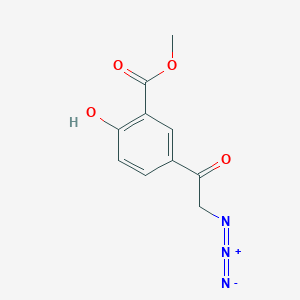
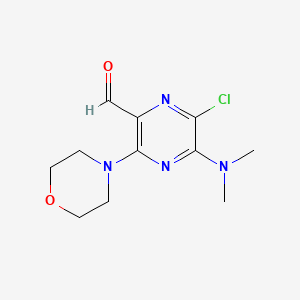
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-2,2,3,4,4-pentadeuterio-12-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13863095.png)
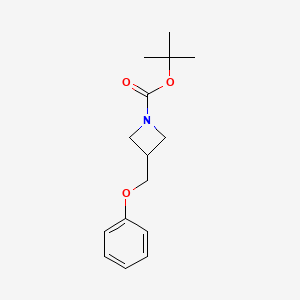
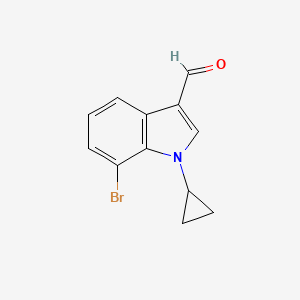
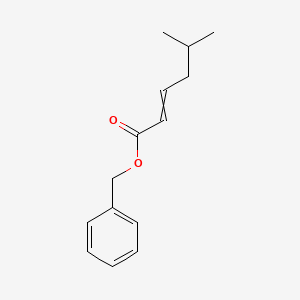
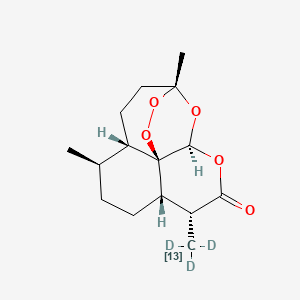
![Ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate](/img/structure/B13863135.png)
![3-(Hydroxymethyl)-1-[1-(2-methoxyethyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13863142.png)
